6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique structure, which incorporates a pyrazolo[3,4-b]pyridine core with a chlorine atom at the 6-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is , and it has a molecular weight of approximately 185.59 g/mol .
The chemical reactivity of 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine can be attributed to its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation or participate in electrophilic aromatic substitution. Additionally, the pyrazole ring can engage in various reactions such as condensation and cycloaddition, making it versatile for further synthetic modifications .
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are implicated in cancer cell proliferation and differentiation . Furthermore, studies have demonstrated that this compound can act as an inhibitor of certain cytochrome P450 enzymes, suggesting potential for drug-drug interactions in therapeutic settings .
Synthesis of 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves multi-step procedures that may include:
These methods allow for the efficient synthesis of the target compound while enabling further functionalization if desired .
6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine has potential applications in various fields:
Interaction studies involving 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine have focused on its binding affinity to various biological targets. Notably, it has been evaluated for its inhibitory effects on tropomyosin receptor kinases and other protein kinases involved in signal transduction pathways related to cancer progression. These studies often utilize molecular docking simulations alongside experimental assays to elucidate binding mechanisms and affinities .
Several compounds share structural similarities with 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine. A comparison highlights its unique features:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Lacks methoxy group; potential for different biological activity |
| 5-Chloro-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Chlorine at the 5-position; differing reactivity |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Contains a pyrimidine moiety; distinct pharmacological profile |
| 6-Methyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Methyl group instead of chlorine; altered lipophilicity |
| 1H-Pyrazolo[3,4-b]pyridin-5-amine | Amino-substituted | Amino group at the 5-position; enhanced solubility |
The presence of both chlorine and methoxy groups on the pyrazolo ring endows 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine with distinct chemical properties that may influence its biological activity compared to these similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClN₃O |
| Molecular Weight (g/mol) | 183.60 |
| CAS Number | 2423991-85-7 |
| IUPAC Name | 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine |
| SMILES | COC1=C2C(NN=C2)=NC(Cl)=C1 |
| InChI Key | DBSCKLQSTWIACT-UHFFFAOYSA-N |
The pyrazolo[3,4-b]pyridine scaffold exhibits a planar bicyclic structure characterized by specific bond lengths and angles that define its geometric parameters [5] [6]. Computational studies utilizing density functional theory calculations have revealed that the core framework maintains planarity with minimal deviation, which is crucial for optimal π-electron delocalization across the fused ring system [6] [7]. The nitrogen atoms within the heterocyclic framework adopt specific hybridization states that contribute to the overall stability and electronic distribution of the molecule [6].
The geometrical analysis of related pyrazolo[3,4-b]pyridine derivatives indicates that bond lengths within the pyrazole ring typically range from 1.344 to 1.393 Å for carbon-nitrogen bonds, while carbon-carbon bonds exhibit lengths between 1.352 and 1.412 Å [6]. The fusion point between the pyrazole and pyridine rings creates a rigid framework that restricts rotational freedom and maintains the planar conformation essential for electronic conjugation [8].
Crystallographic data from structurally related compounds demonstrate that the dihedral angles within the bicyclic system remain close to zero degrees, confirming the planar nature of the core scaffold [9] [10]. The geometric rigidity of the pyrazolo[3,4-b]pyridine framework is attributed to the extensive π-electron delocalization and the presence of multiple nitrogen atoms that participate in the aromatic system [8].
Pyrazolo[3,4-b]pyridines exist in two primary tautomeric forms: the 1H-isomer and the 2H-isomer, with the hydrogen atom capable of occupying either the N1 or N2 position of the pyrazole ring [2] [11]. Computational studies utilizing advanced molecular calculations have established that the 1H-tautomer represents the thermodynamically favored form under standard conditions [2] [12]. The tautomeric preference is attributed to enhanced electronic stabilization through optimal nitrogen lone pair interactions and minimized steric hindrance [12] [13].
| Tautomeric Form | Relative Stability | Nitrogen Position | Electronic Character |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | More stable (primary) | N1-H | Enhanced π-delocalization |
| 2H-pyrazolo[3,4-b]pyridine | Less stable (minor) | N2-H | Reduced electronic stabilization |
The tautomeric equilibrium is influenced by both electronic and steric factors, with the 1H-form predominating in solution and solid-state environments [2] [11]. Nuclear magnetic resonance spectroscopic studies have confirmed that the 1H-tautomer constitutes the major species in polar and nonpolar solvents, with the equilibrium constant heavily favoring this configuration [12] [13]. The presence of substituents at specific positions can modulate the tautomeric balance, although the inherent preference for the 1H-form remains dominant [12].
The interconversion between tautomeric forms involves proton migration facilitated by solvent interactions or intermolecular hydrogen bonding networks [11] [13]. Kinetic studies suggest that the tautomerization process occurs through a concerted mechanism involving simultaneous bond formation and cleavage, with activation energies typically ranging from 15 to 25 kcal/mol for unsubstituted systems [13].
The electronic properties of 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine are significantly influenced by the presence of both electron-withdrawing and electron-donating substituents [3] [4]. The chlorine atom at position 6 introduces electron-withdrawing character through inductive effects, while the methoxy group at position 4 contributes electron-donating properties primarily through resonance mechanisms [14] [15]. This combination creates a unique electronic environment that affects reactivity patterns and intermolecular interactions [3] [15].
| Substituent | Position | Primary Effect | Secondary Effect | Net Influence |
|---|---|---|---|---|
| Chloro Group | 6 | Inductive withdrawal | Weak resonance donation | Electron-withdrawing |
| Methoxy Group | 4 | Resonance donation | Inductive withdrawal | Electron-donating |
The chlorine substituent at position 6 exerts its electronic influence through multiple orbital interaction mechanisms [3] [16]. The primary effect involves inductive electron withdrawal due to the high electronegativity of chlorine (3.0 on the Pauling scale), which creates a permanent dipole moment along the carbon-chlorine bond [3] [14]. This inductive effect propagates through the σ-bond framework, reducing electron density at adjacent carbon centers and influencing the overall reactivity of the heterocyclic system [3] [17].
Advanced computational analyses reveal that the chlorine atom possesses filled p-orbitals that can participate in weak π-donation to the aromatic system [14] [18]. This resonance contribution partially counteracts the inductive withdrawal, resulting in a net electron-withdrawing effect that is less pronounced than might be expected from purely inductive considerations [14] [17]. The orbital mixing between chlorine p-orbitals and the π-system of the pyridine ring creates specific molecular orbital coefficients that influence regioselectivity in chemical reactions [3] [19].
Photoelectron spectroscopy studies on related chlorinated heterocycles demonstrate that the carbon-chlorine bond exhibits significant ionic character, with the carbon bearing a partial positive charge that affects neighboring atomic centers [3] [16]. The electronic perturbation extends primarily to ortho and para positions relative to the chlorine substituent, creating predictable patterns of reactivity and intermolecular recognition [14] [18].
The methoxy substituent at position 4 functions as a powerful electron-donating group through resonance interactions with the π-electron system of the heterocyclic framework [4] [20]. The oxygen atom possesses two lone pairs of electrons, one of which can participate in π-donation to the aromatic system, creating additional resonance structures that stabilize the overall molecular framework [20] [15]. This resonance effect is particularly pronounced at the para position relative to the methoxy group, where electron density is significantly enhanced [4] [21].
Nuclear magnetic resonance studies of methoxy-substituted pyridines reveal characteristic chemical shift patterns that reflect the electron-donating nature of this substituent [4] [22]. The methoxy oxygen experiences deshielding effects when engaged in resonance interactions, with ¹⁷O chemical shifts showing significant downfield movement compared to non-resonating analogs [4]. These spectroscopic observations provide direct evidence for the extensive π-electron donation from the methoxy group to the heterocyclic system [22].
The electron-donating character of the methoxy group creates regions of enhanced nucleophilicity within the molecule, particularly at positions that are in conjugation with the donor substituent [20] [15]. Computational electron density maps demonstrate significant charge accumulation at specific carbon centers, which correlates with observed reactivity patterns in electrophilic substitution reactions [21] [15]. The resonance stabilization provided by the methoxy group also influences the tautomeric equilibrium, slightly favoring forms that maximize π-electron delocalization through the donor substituent [15].
The synthetic development of pyrazolopyridine compounds represents a fascinating journey spanning over a century of chemical innovation. The foundational work began in the late 19th century with the pioneering synthesis of pyrazole derivatives by Knorr and colleagues in 1883, who developed the first systematic approach using β-diketone condensation with hydrazine derivatives [1]. This methodology established the fundamental cyclocondensation strategy that would become central to pyrazole chemistry.
The specific synthesis of pyrazolo[3,4-b]pyridine frameworks emerged in the early 20th century. Ortoleva achieved the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine in 1908 through the treatment of diphenylhydrazone and pyridine with iodine [2]. This breakthrough was quickly followed by Bulow's work in 1911, who synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid [2].
A parallel development occurred with Hans von Pechmann's classical method in 1898, which demonstrated the synthesis of pyrazole from acetylene and diazomethane [3]. This work established the foundation for alkyne-based cycloaddition approaches that would later be refined for pyrazolopyridine synthesis.
The transition to modern synthetic methodologies began around 2000, marked by the widespread adoption of transition metal catalysis and the development of more sophisticated synthetic strategies [4] [5]. Recent advances since 2020 have focused heavily on sustainable synthesis approaches, with particular emphasis on green chemistry principles [6] [7] [8].
Cyclocondensation remains the most widely employed strategy for pyrazolopyridine synthesis, with significant refinements in reaction conditions and substrate scope. The fundamental approach involves the reaction of 5-aminopyrazoles with appropriate electrophilic partners to construct the pyridine ring through intramolecular cyclization.
Classical Knorr-type cyclocondensation continues to be extensively utilized, with modern adaptations employing 1,3-dicarbonyl compounds and their synthetic equivalents [9] [10]. Contemporary protocols have demonstrated yields ranging from 70-95% under optimized conditions, with reaction times varying from 2-24 hours depending on substrate reactivity and reaction temperature [9].
The Gould-Jacobs reaction represents a particularly significant advancement in cyclocondensation methodology. This approach utilizes diethyl 2-(ethoxymethylene)malonate as the electrophilic partner, followed by cyclization and subsequent treatment with phosphorus oxychloride to afford 4-chloro-1H-pyrazolo[3,4-b]pyridines [5]. The reaction can be performed solvent-free at 100-110°C for 1.5-12 hours, making it attractive for large-scale synthesis [5].
Mechanistic innovations have led to the development of cascade reactions involving sequential condensation, cyclization, and oxidation steps. A notable example involves the reaction of pyrazole-5-amines with 3-formylchromones under microwave irradiation, providing excellent yields (65-92%) in dramatically reduced reaction times (10-15 minutes) [11].
Transition metal catalysis has revolutionized pyrazolopyridine synthesis by enabling precise regiocontrol and expanding the diversity of accessible structures. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the construction and functionalization of pyrazolopyridine frameworks.
Suzuki-Miyaura coupling reactions have been extensively developed for the sequential arylation of pyrazolo[3,4-b]pyridines. Research has demonstrated that chemoselective coupling can be achieved with high selectivity for the C3 position over the C6 position, enabling the rapid construction of diverse diarylpyrazolo[3,4-b]pyridines [12]. These reactions typically proceed under mild conditions (80-130°C) with excellent yields (85-95%) over 4-18 hours [12].
The Japp-Klingemann reaction has been modified for pyrazolopyridine synthesis, utilizing stable arenediazonium tosylates in combination with nucleophilic aromatic substitution. This methodology offers operational simplicity and combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure [4]. The process demonstrates good functional group tolerance and provides moderate to good yields (53-88%) under mild conditions [4].
Negishi cross-coupling has been employed for C7 functionalization through selective metalation with TMPMgCl·LiCl followed by transmetalation to zinc chloride. This approach enables the introduction of diverse substituents at the C7 position with excellent regioselectivity (80-95%) [13].
Regioselective halogenation represents a critical challenge in pyrazolopyridine chemistry, requiring sophisticated strategies to achieve positional control. Direct C3 halogenation has been accomplished using hypervalent iodine(III) reagents in combination with potassium halide salts under ambient conditions [14] [15]. This methodology utilizes phenyliodine(III) diacetate (PIDA) as a non-toxic reagent and water as a green solvent, achieving excellent yields (>95%) for C3 halogenated products [14].
The electrophilic substitution mechanism for C3 halogenation involves the formation of a hypohalite intermediate through ligand exchange between PIDA and halide salts, followed by electrophilic attack at the C3 position [16]. Mechanistic studies utilizing radical scavengers such as TEMPO and BHT have confirmed that the process proceeds through an electrophilic rather than radical pathway [16].
C4 halogenation requires alternative strategies due to the different electronic environment. Designed phosphine reagents have been developed that enable 4-selective halogenation through a two-step process involving phosphonium salt formation followed by halide nucleophilic substitution [17]. This methodology achieves unprecedented regioselectivity (>99%) for C4 functionalization [17].
Position-specific halogenation protocols have been extended to C5 and C6 positions through metal-mediated approaches. Palladium-catalyzed Buchwald-Hartwig amination provides access to C5-functionalized derivatives with selectivity ranging from 85-95% [13]. C6 functionalization can be achieved through directed metalation strategies using TMPMgCl·LiCl, followed by electrophilic quenching [13].
Methoxylation of pyrazolopyridine frameworks presents unique selectivity challenges due to the multiple nucleophilic sites available for substitution. N1-selective methylation has been addressed through the development of sterically bulky α-halomethylsilanes as masked methylating reagents [18]. This approach achieves exceptional selectivity ratios (92:8 to >99:1 N1/N2) through steric control of the alkylation process [18].
The mechanistic basis for N1 selectivity involves the preferential approach of the bulky silane reagent to the less hindered N1 position, followed by in situ protodesilylation in the presence of fluoride and water [19]. This methodology represents a significant advancement over traditional methylating reagents, which typically provide poor regioselectivity [19].
C4-methoxylation has emerged as a particularly valuable transformation for accessing bioactive pyrazolopyridine derivatives. The introduction of methoxy groups at the C4 position has been shown to dramatically improve both enzymatic and cellular activity in biological assays [20]. This substitution pattern has been successfully achieved through nucleophilic aromatic substitution of 4-chloro derivatives under basic conditions [20].
Selectivity optimization for methoxylation reactions requires careful consideration of reaction conditions, including base selection, solvent effects, and temperature control. Studies have demonstrated that the use of sodium methoxide in methanol at elevated temperatures (80-120°C) provides optimal selectivity for C4 substitution while minimizing competing reactions at other positions [20].
Mechanochemical synthesis has emerged as a revolutionary approach for pyrazolopyridine construction, offering significant advantages in terms of environmental impact and reaction efficiency. Ball-milling techniques have been successfully employed for the catalyst-free synthesis of pyrazole derivatives, achieving quantitative yields under completely solvent-free conditions [21] [22].
The mechanochemical advantage stems from the unique activation provided by mechanical force, which can facilitate bond formation without the need for thermal activation or solvent assistance. Recent studies have demonstrated that pyrazolopyridine derivatives can be synthesized with yields ranging from 90-97% in reaction times as short as 20-30 minutes at room temperature [23] [24].
Catalyst development for mechanochemical synthesis has focused on heterogeneous systems that can function effectively under solvent-free conditions. Modified zinc oxide nanoparticles have been developed as highly efficient catalysts for multicomponent pyrimidine synthesis using ball-milling techniques [25]. These catalysts demonstrate excellent recyclability and can be scaled to multigram quantities [25].
The environmental benefits of mechanochemical approaches are substantial, as evidenced by Ecoscale scores and E-factor calculations that demonstrate significantly reduced environmental impact compared to traditional solution-phase methods [25] [8]. The elimination of solvent waste and the reduced energy requirements for reaction processing contribute to the overall sustainability of these approaches [8].
Photocatalytic methodologies represent the cutting edge of sustainable pyrazolopyridine synthesis, harnessing visible light to drive ring-forming reactions under mild conditions. Visible light photocatalysis has been successfully applied to the formation of pyrazolo[1,2-a]pyrazole derivatives through homolytic C-N bond cleavage processes [26] [27].
The photochemical mechanism involves the absorption of visible light by substrate molecules to reach excited states that facilitate bond formation or cleavage. Studies using 400 nm LED irradiation have demonstrated successful ring transformations with products obtained in yields of 60-80% over 4-24 hour reaction periods [26] [28].
Photocatalytic cascade reactions have been developed that combine multiple transformations in a single photochemical process. Lewis base-boryl radicals have been employed in cascade radical cyclization reactions with vinyldiazo compounds, leading to boron-handled pyrazoles through sequential B-N/C-N bond formation [27]. These reactions proceed under mild conditions with excellent functional group tolerance [27].
Switchable photocatalytic systems represent a particularly innovative development, enabling selective access to different regioisomeric products through variation of photochemical quenchers while maintaining identical reaction conditions [28]. This approach demonstrates the potential for precise control over reaction outcomes through photochemical parameter optimization [28].